

An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid

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Compound of Interest

Compound Name: 3-Borono-2-chlorobenzoic acid

Cat. No.: B566857

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This technical guide provides a comprehensive overview of 3-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it details experimental protocols for its synthesis and a representative application in cross-coupling reactions, and includes a logical diagram of its molecular structure.

Core Compound Data

3-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid derivative. The strategic placement of the bromo and chloro substituents on the aromatic ring, ortho and meta to the carboxylic acid group respectively, imparts unique chemical reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

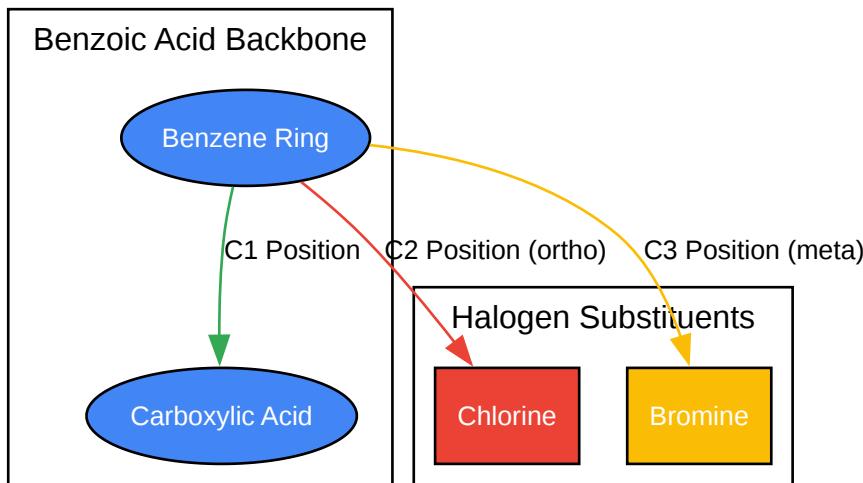
Quantitative Data Summary

The key quantitative and physicochemical properties of 3-Bromo-2-chlorobenzoic acid are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₄ BrClO ₂
Molecular Weight	235.46 g/mol
CAS Number	56961-27-4
Melting Point	168-169 °C
Boiling Point	336.3 °C at 760 mmHg
Density	1.809 g/cm ³
IUPAC Name	3-bromo-2-chlorobenzoic acid
Physical Form	Solid

Structural Information

The chemical structure of 3-Bromo-2-chlorobenzoic acid is fundamental to its reactivity and applications. The following diagram illustrates the logical relationship between the compound's name and the arrangement of its constituent atoms.



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Structure of 3-Bromo-2-chlorobenzoic acid.

Experimental Protocols

Detailed methodologies for the synthesis of 3-Bromo-2-chlorobenzoic acid and a representative cross-coupling reaction are provided below. These protocols are intended for use by trained professionals in a suitably equipped laboratory setting.

Synthesis of 3-Bromo-2-chlorobenzoic Acid via Bromination of 2-Chlorobenzoic Acid

This protocol describes a method for the synthesis of 3-Bromo-2-chlorobenzoic acid through the electrophilic bromination of 2-chlorobenzoic acid.

Materials:

- 2-Chlorobenzoic acid
- N-Bromosuccinimide (NBS)
- Concentrated Sulfuric Acid
- Ice
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Buchner funnel and flask
- Filter paper

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid.

- Carefully add concentrated sulfuric acid to the flask while stirring in an ice bath to control the temperature. Continue stirring until all the 2-chlorobenzoic acid has dissolved.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the temperature remains low.
- After the addition of NBS is complete, continue to stir the reaction mixture in the ice bath for a specified time to allow the reaction to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with constant stirring. This will precipitate the crude product.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold deionized water to remove any remaining acid and other water-soluble impurities.
- The crude 3-Bromo-2-chlorobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- Dry the purified product under vacuum to obtain a crystalline solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a powerful carbon-carbon bond-forming reaction, using an aryl bromide like 3-Bromo-2-chlorobenzoic acid as a substrate.

Materials:

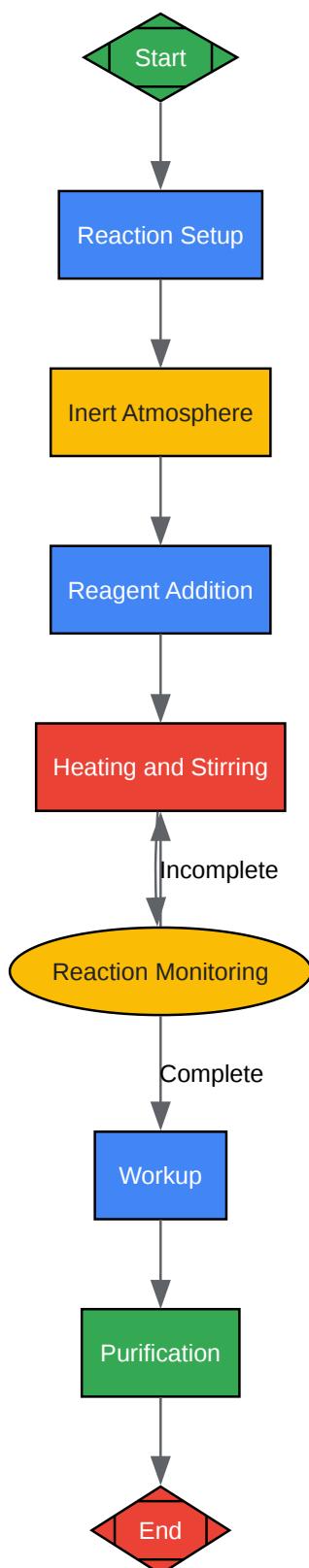
- 3-Bromo-2-chlorobenzoic acid
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Na_2CO_3)

- Solvent (e.g., Toluene, Dioxane, and/or Water)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)
- Magnetic stirrer and heating mantle
- Condenser

Procedure:

- To a Schlenk flask, add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent(s) to the reaction mixture via syringe.
- Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

The following diagram illustrates the workflow for the Suzuki-Miyaura cross-coupling reaction.



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